molecular formula C15H24 B1668776 Cedrene CAS No. 11028-42-5

Cedrene

Cat. No.: B1668776
CAS No.: 11028-42-5
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-CXTNEJHOSA-N
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Description

Cedrene is a naturally occurring sesquiterpene, responsible for the earthy, sweet, and woody scent of cedarwood, juniper, and cypress trees . It is also found in plants, including Cannabis sativa . This compound is used to provide fragrance and aroma for perfumes, essential oils, soaps, and other personal care products . It has potential therapeutic uses due to its anti-inflammatory, antimicrobial, analgesic, and anti-cancer qualities .


Synthesis Analysis

The synthesis of this compound has been achieved through various chemical reactions and reagents, often requiring the expertise of experienced chemists . A notable synthesis of α-cedrene was brought to attention by Wender and Howbert’s work in 1981 .


Molecular Structure Analysis

This compound has a tricyclic structure with three cyclohexane rings . This complex structure contributes to its stability and the unique scent it imparts to cedarwood oil .


Chemical Reactions Analysis

As a sesquiterpene, a subcategory of terpenes, this compound’s chemical formula is C15H24 .


Physical and Chemical Properties Analysis

This compound has a molar mass of 204.357 g·mol−1 and a density of 0.932 g/mL at 20 °C . It is non-polar and insoluble in water but soluble in organic solvents and oils . Its boiling point ranges from 261–262 °C .

Scientific Research Applications

Quantification and Pharmacokinetics

  • GC-MS/MS Method for Quantification in Rat Plasma : A study developed a method using GC-MS/MS for quantifying α-cedrene in rat plasma. This method was successfully applied to pharmacokinetic studies of α-cedrene in rats, highlighting its importance in understanding the distribution and metabolism of this compound in biological systems (Hong et al., 2013).

  • In Vivo Absorption and Disposition in Rats : Another research focused on evaluating α-cedrene as a potential anti-obesity drug by studying its absorption, metabolism, and pharmacokinetics in rats. The study found significant tissue distribution and suggested favorable pharmacokinetic characteristics for clinical testing (Kim et al., 2015).

Microbial and Chemical Transformations

  • Microbial Oxidation by Rhodococcus Strain : A study identified a bacterial strain capable of using α-cedrene for growth, leading to novel allylic oxidation and production of sec-cedrenol. This demonstrates the potential for microbial applications in converting α-cedrene into valuable derivatives (Takigawa et al., 1993).

  • Synthesis and Application in Natural Product Synthesis : Research on the synthesis of α- and β-cedrene demonstrated the use of high-yielding intramolecular cyclization reactions, emphasizing the chemical versatility and potential for producing cedrene-related compounds in synthetic chemistry (Kerr et al., 2001).

Biomedical Applications

  • Potential in Treating Obesity and Metabolic Disorders : α-Cedrene was explored as a treatment for obesity in rodents. It showed effectiveness in preventing and reversing high-fat diet-induced obesity and metabolic aberrations, highlighting its potential in anti-obesity interventions (Tong et al., 2018).

  • and growth (Tong et al., 2018).

Environmental Applications

  • Use in Soil Barriers Against Termites : this compound demonstrated efficacy as a soil treatment to disrupt termite food recruitment, presenting an environmentally friendly application in pest control (Maistrello et al., 2001).

Chemical Properties and Analysis

  • Raman Effect Studies : A study on the Raman spectrum of this compound provided insights into its chemical structure and properties, which are crucial for its applications in various fields (Matsuno & Han, 1935).

  • Inhibition of Cytochrome P450 Enzymes : Research found that cedrol, β-cedrene, and thujopsene, compounds found in cedar essential oil, can inhibit major human cytochrome P-450 enzymes, suggesting potential drug interactions and therapeutic applications (Jeong et al., 2014).

Agricultural Applications

  • Regulation of Plant Root Development : A study indicated that this compound from Trichoderma guizhouense can modulate plant root development through auxin transport and signaling, showing potential in agriculture and plant biology (Li et al., 2021).

Mechanism of Action

Target of Action

Cedrene is a sesquiterpene found in the essential oil of cedar . It has been found to interact with mouse olfactory receptor 23 (MOR23), which plays a role in adipogenesis and thermogenesis in 3T3-L1 cells .

Mode of Action

This compound’s interaction with MOR23 has been shown to influence intracellular lipid accumulation and oxygen consumption rate . Activation of MOR23 by α-cedrene significantly reduced lipid content, increased the oxygen consumption rate, and stimulated reprogramming of the metabolic signature of 3T3-L1 cells .

Biochemical Pathways

This compound’s action on MOR23 leads to changes in intracellular cyclic adenosine monophosphate (cAMP) levels and protein amounts of adenylyl cyclase 3 (ADCY3), protein kinase A catalytic subunit (PKA Cα), phospho-5’-adenosine monophosphate (AMP)-activated protein kinase (AMPK), and phospho-cAMP-responsive element-binding protein (CREB) . This results in the upregulation of adipogenic genes and downregulation of genes involved in thermogenesis .

Pharmacokinetics

Upon intravenous administration, α-cedrene exhibits a rapid clearance, a large distribution volume, and a relatively long half-life . Upon oral administration, it is slowly absorbed with a bioavailability of 48.7-84.8% . It is highly distributed to tissues, with the tissue-to-plasma partition coefficients (Kp) far greater than unity for all tissues .

Result of Action

The activation of MOR23 by α-cedrene leads to a reduction in lipid content and an increase in the oxygen consumption rate in 3T3-L1 cells . This suggests that α-cedrene could potentially be used as an anti-obesity drug .

Action Environment

This compound is a volatile compound produced by the plant-beneficial fungus Trichoderma guizhouense, and it has been shown to modulate Arabidopsis root development through auxin transport and signaling . This suggests that the action of this compound can be influenced by environmental factors such as the presence of other organisms.

Properties

{ "Design of Synthesis Pathway": "The synthesis of Cedrene can be achieved through a multi-step process involving several reactions.", "Starting Materials": ["Alpha-pinene", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Methanol"], "Reaction": [ "1. Alpha-pinene is reacted with acetic anhydride and sulfuric acid to form isomerized pinene.", "2. The isomerized pinene is then reacted with sodium hydroxide to form sodium pinenyl oxide.", "3. The sodium pinenyl oxide is then treated with sulfuric acid to form cedrene.", "4. The cedrene is then extracted with methanol and purified to obtain the final product." ] }

CAS No.

11028-42-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15+/m1/s1

InChI Key

IRAQOCYXUMOFCW-CXTNEJHOSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@@H](C3)C2(C)C)C

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Appearance

Solid powder

469-61-4
11028-42-5

physical_description

Solid

Pictograms

Flammable; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-cedrene
beta-cedrene
cedrene
cedrone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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